Cas no 864974-71-0 (2-(2-methoxybenzamido)-N-methylthiophene-3-carboxamide)
2-(2-methoxybenzamido)-N-methylthiophene-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-methoxybenzamido)-N-methylthiophene-3-carboxamide
- 3-Thiophenecarboxamide, 2-[(2-methoxybenzoyl)amino]-N-methyl-
- AKOS024605445
- CCG-285567
- F1358-0738
- 2-[(2-methoxybenzoyl)amino]-N-methylthiophene-3-carboxamide
- 864974-71-0
-
- Inchi: 1S/C14H14N2O3S/c1-15-12(17)10-7-8-20-14(10)16-13(18)9-5-3-4-6-11(9)19-2/h3-8H,1-2H3,(H,15,17)(H,16,18)
- InChI Key: IZYPRYRXEQNWKL-UHFFFAOYSA-N
- SMILES: C1(NC(=O)C2=CC=CC=C2OC)SC=CC=1C(NC)=O
Computed Properties
- Exact Mass: 290.07251349g/mol
- Monoisotopic Mass: 290.07251349g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 364
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 95.7Ų
Experimental Properties
- Density: 1.307±0.06 g/cm3(Predicted)
- Boiling Point: 429.1±40.0 °C(Predicted)
- pka: 12.71±0.70(Predicted)
2-(2-methoxybenzamido)-N-methylthiophene-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1358-0738-2μmol |
2-(2-methoxybenzamido)-N-methylthiophene-3-carboxamide |
864974-71-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1358-0738-5μmol |
2-(2-methoxybenzamido)-N-methylthiophene-3-carboxamide |
864974-71-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1358-0738-10μmol |
2-(2-methoxybenzamido)-N-methylthiophene-3-carboxamide |
864974-71-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1358-0738-20μmol |
2-(2-methoxybenzamido)-N-methylthiophene-3-carboxamide |
864974-71-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1358-0738-1mg |
2-(2-methoxybenzamido)-N-methylthiophene-3-carboxamide |
864974-71-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1358-0738-2mg |
2-(2-methoxybenzamido)-N-methylthiophene-3-carboxamide |
864974-71-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1358-0738-3mg |
2-(2-methoxybenzamido)-N-methylthiophene-3-carboxamide |
864974-71-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1358-0738-4mg |
2-(2-methoxybenzamido)-N-methylthiophene-3-carboxamide |
864974-71-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1358-0738-5mg |
2-(2-methoxybenzamido)-N-methylthiophene-3-carboxamide |
864974-71-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1358-0738-10mg |
2-(2-methoxybenzamido)-N-methylthiophene-3-carboxamide |
864974-71-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-(2-methoxybenzamido)-N-methylthiophene-3-carboxamide Related Literature
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 2-(2-methoxybenzamido)-N-methylthiophene-3-carboxamide
Professional Introduction to Compound with CAS No. 864974-71-0 and Product Name: 2-(2-methoxybenzamido)-N-methylthiophene-3-carboxamide
The compound identified by the CAS number 864974-71-0 and the product name 2-(2-methoxybenzamido)-N-methylthiophene-3-carboxamide represents a significant advancement in the field of medicinal chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their structural complexity and potential biological activities. The unique combination of a thiophene core, an amide linkage, and a methoxybenzamido moiety makes this molecule a promising candidate for further investigation in drug discovery and therapeutic applications.
Recent studies in the realm of pharmaceutical chemistry have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. Thiophene derivatives, in particular, have been extensively studied for their role in modulating various biological pathways. The presence of the 2-(2-methoxybenzamido) group in this compound suggests potential interactions with biological targets such as enzymes and receptors, which are critical for the development of new drugs. The N-methylthiophene-3-carboxamide moiety further enhances its structural diversity, offering a scaffold that can be modified to optimize pharmacokinetic properties and bioavailability.
One of the most intriguing aspects of this compound is its potential to serve as a lead molecule for the development of drugs targeting neurological disorders. The thiophene ring is known to exhibit properties that make it suitable for interacting with neuroreceptors, which are involved in conditions such as depression, anxiety, and neurodegenerative diseases. Preliminary computational studies have suggested that this compound may possess binding affinities comparable to existing therapeutic agents used in the treatment of these conditions. This has spurred interest among researchers who are exploring novel pharmacological interventions.
The methoxybenzamido group is another key feature that contributes to the compound's potential biological activity. This moiety has been shown to enhance solubility and metabolic stability, which are crucial factors for drug efficacy. Additionally, the amide bond provides a site for further chemical modification, allowing researchers to fine-tune the molecule's properties to improve its pharmacological profile. These characteristics make 2-(2-methoxybenzamido)-N-methylthiophene-3-carboxamide an attractive candidate for structure-activity relationship (SAR) studies aimed at identifying more potent and selective therapeutic agents.
In recent years, there has been a growing interest in the development of multitargeted drugs that can modulate multiple biological pathways simultaneously. This approach has shown promise in treating complex diseases by addressing multiple mechanisms involved in pathogenesis. The compound under discussion may exhibit such multitargeted activity due to its structural features that can interact with various biological targets. For instance, the thiophene ring could interact with serotonin receptors, while the 2-(2-methoxybenzamido) group might influence other signaling pathways relevant to neurological disorders.
Advances in synthetic chemistry have enabled researchers to access complex molecular architectures with greater ease than ever before. The synthesis of 2-(2-methoxybenzamido)-N-methylthiophene-3-carboxamide exemplifies this progress, showcasing how multi-step organic reactions can be employed to construct intricate heterocyclic systems. These synthetic strategies not only provide access to novel compounds but also allow for the exploration of new chemical space, which is essential for discovering drugs that are truly innovative and not merely derivatives of existing molecules.
The pharmacokinetic properties of this compound are also of great interest. Studies have indicated that thiophene derivatives generally exhibit good oral bioavailability, which is a desirable characteristic for any drug candidate intended for clinical use. Additionally, the presence of polar functional groups such as amides and methoxy groups enhances water solubility, which is crucial for achieving effective drug delivery systems. These factors collectively contribute to making 2-(2-methoxybenzamido)-N-methylthiophene-3-carboxamide a promising candidate for further development.
Another area where this compound shows potential is in the treatment of inflammatory diseases. Inflammatory processes are mediated by complex signaling pathways involving various enzymes and cytokines. The structural features of this molecule suggest that it may be able to modulate these pathways by interacting with key inflammatory mediators. For example, the 2-(2-methoxybenzamido) group could potentially inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in prostaglandin synthesis and play a significant role in inflammation.
Furthermore, the compound's ability to cross the blood-brain barrier is an important consideration for its potential use in treating neurological disorders. Computational modeling studies have suggested that thiophene derivatives can effectively penetrate this barrier due to their lipophilic nature balanced by polar functional groups. This property would allow 2-(2-methoxybenzamido)-N-methylthiophene-3-carboxamide to reach central nervous system targets, making it a viable candidate for drugs targeting conditions such as Alzheimer's disease or Parkinson's disease.
The development of new drugs is often hampered by issues related to patentability and intellectual property rights. However, novel compounds like 2-(2-methoxybenzamido)-N-methylthiophene-3-carboxamide offer opportunities to circumvent existing patents by introducing unique structural elements that provide new therapeutic mechanisms. This underscores the importance of continuous innovation in medicinal chemistry and highlights how compounds like this can drive progress in drug discovery.
In conclusion, 864974-71-0 and its corresponding product name 2-(2-methoxybenzamido)-N-methylthiophene-3-carboxamide represent a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. The unique structural features of this compound make it an attractive candidate for further investigation, particularly given its potential to interact with various biological targets relevant to neurological disorders and inflammation. As research continues into this molecule, it is likely that new insights will emerge regarding its pharmacological properties and therapeutic potential.
864974-71-0 (2-(2-methoxybenzamido)-N-methylthiophene-3-carboxamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)